Lipophilicity Enhancement by 5-Difluoromethoxy vs. 5-Methoxy Substitution
The 5-difluoromethoxy group in the target compound contributes substantially higher lipophilicity compared to a hypothetical 5-methoxy analog. 4-(Difluoromethoxy)aniline exhibits a measured logP of 2.45 , whereas 4-methoxyaniline has a logP of approximately 1.1 [1], representing a ΔlogP of +1.35. This class-level difference is attributed to the electron-withdrawing fluorine atoms reducing hydrogen-bond basicity and increasing hydrophobic surface area [2].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP ~2.8–3.2 (estimated from 4-(difluoromethoxy)aniline value plus bromine contribution) |
| Comparator Or Baseline | 4-Methoxyaniline logP = 1.1; 4-Bromo-2-fluoroaniline logP = 2.75 |
| Quantified Difference | ΔlogP ≈ +1.35 to +1.7 vs. methoxy analog; ΔlogP ≈ +0.5 vs. 4-bromo-2-fluoroaniline (estimated) |
| Conditions | ACD/LogP calculation or shake-flask measurement at pH 7.4 |
Why This Matters
Higher logP enhances passive membrane permeability, a critical parameter for CNS drug candidates and agrochemicals.
- [1] PubChem. 4-Methoxyaniline. LogP: 1.1 (predicted). CID 7732. https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxyaniline View Source
- [2] Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem. 2011, 54, 2529–2591. View Source
